molecular formula C19H17N5O B10995173 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B10995173
M. Wt: 331.4 g/mol
InChI Key: SUHWJQZCGOKEJS-UHFFFAOYSA-N
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Description

The compound 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide features a 1-methylindole core substituted at position 2 with a carboxamide group. This carboxamide is linked to a para-substituted phenyl ring bearing a 1,2,4-triazol-1-ylmethyl moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs provide insights into its likely properties.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

1-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-2-carboxamide

InChI

InChI=1S/C19H17N5O/c1-23-17-5-3-2-4-15(17)10-18(23)19(25)22-16-8-6-14(7-9-16)11-24-13-20-12-21-24/h2-10,12-13H,11H2,1H3,(H,22,25)

InChI Key

SUHWJQZCGOKEJS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole ring, the triazole ring, and the subsequent coupling of these moieties. The synthetic route may involve the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling of Indole and Triazole Rings: The final step involves the coupling of the indole and triazole rings through a carboxamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazole rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways.

    Interaction with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

Indole vs. Triazole Core :

  • The target compound and its indole-triazole analogs (e.g., ) share a fused aromatic system linked to a triazole, which enhances binding to enzymes like α-glucosidase or fungal cytochrome P450 . In contrast, terconazole () uses a dioxolane-piperazine scaffold with a triazole, favoring membrane penetration in fungi .

Terconazole’s dichlorophenyl and dioxolane groups enhance lipophilicity, critical for targeting fungal cell membranes .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , involving:
  • Indole-2-carboxylic acid ester formation.
  • Click chemistry for triazole-phenyl linkage (azide-alkyne cycloaddition) .
    • Terconazole requires stereoselective synthesis of its cis-dioxolane ring, a more complex process .

Pharmacological and Mechanistic Insights

  • Antifungal Activity: Terconazole and imidazolylindol-propanol () demonstrate potent antifungal effects (MIC: 0.001–1 µg/mL) via triazole-mediated inhibition of ergosterol biosynthesis. The target compound’s triazole group may act similarly, though its indole core could confer unique binding kinetics .
  • Enzyme Inhibition :
    Indole-carbohydrazide-triazole derivatives () inhibit α-glucosidase (IC50: 0.5–2.0 µM), suggesting the target compound’s carboxamide and triazole groups may synergize for similar activity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound C19H17N5O 339.38 3.2 <0.1 (PBS)
Terconazole C26H31Cl2N5O3 532.46 4.8 0.02 (Water)
2-methyl-N-[2-(trifluoromethyl)phenyl] C19H14F3N5O 389.34 3.5 0.05 (DMSO)

Biological Activity

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H15N5O\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}

This structure includes an indole moiety and a triazole ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate its potential as a therapeutic agent against infections caused by these pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer effects. Studies have reported IC50 values indicating cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.3
A549 (lung cancer)12.7

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways.

The mechanism of action for this compound is thought to involve several pathways:

  • Interaction with DNA : The indole and triazole rings can intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various settings:

  • Case Study 1 : A study on its effects on breast cancer cells showed significant downregulation of Bcl-2 expression, indicating a pro-apoptotic effect.
  • Case Study 2 : Research involving animal models demonstrated that treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups.

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